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Compound of Interest

Compound Name:
4-(Methylsulfanyl)-1H-

pyrazolo[3,4-b]pyridine

CAS No.: 49834-66-4

Cat. No.: B11918112

Get Quote

Executive Summary
In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase

inhibition and oncology—the C4 position serves as a critical vector for modulating potency and

physicochemical properties. This guide compares two common C4-substituents: the 4-

methylsulfanyl (-SMe) and 4-methoxy (-OMe) groups.

The Verdict:

Select 4-Methylsulfanyl (-SMe) when targeting deep, hydrophobic ATP-binding pockets (e.g.,

targeting the "gatekeeper" residue in kinases) or when seeking to exploit sulfur-aromatic (

-sulfur) interactions to boost residence time.

Select 4-Methoxy (-OMe) to lower lipophilicity (LogP), improve aqueous solubility, or engage

specific hydrogen-bond donor residues near the solvent-exposed front of the binding pocket.
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The choice between -SMe and -OMe is rarely arbitrary; it dictates the molecule's electronic

profile and metabolic fate.

Steric and Electronic Comparison
Feature 4-Methoxy (-OMe)

4-Methylsulfanyl (-
SMe)

Impact on
Bioactivity

Van der Waals Radius ~1.52 Å (Oxygen) ~1.80 Å (Sulfur)

-SMe requires larger

binding pockets; can

induce steric clashes

in tight sites.

Electronic Effect (

)
-0.27 (Strong Donor)

0.00 (Weak

Donor/Neutral)

-OMe increases

electron density on

the pyridine ring more

effectively, potentially

altering pKa of the N7

nitrogen.

Lipophilicity (

)
-0.02 +0.61

-SMe significantly

increases LogP,

improving membrane

permeability but

risking poor solubility.

H-Bonding Strong Acceptor Weak Acceptor

-OMe is preferred for

interacting with

lysine/aspartate

residues.
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Figure 1: Decision tree for selecting C4-substituents based on desired pharmacological

outcomes.

Bioactivity & Mechanism of Action[1][2]
Kinase Inhibition (ATP-Binding Pocket)
In the context of kinase inhibitors (e.g., CDK, GSK-3

, or JNK), the pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP.
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The 4-SMe Advantage: Many kinase pockets contain a hydrophobic "gatekeeper" region.

The methylsulfanyl group, being lipophilic and "soft," can penetrate these hydrophobic sub-

pockets more effectively than the harder, polar methoxy group. Furthermore, sulfur can

engage in non-covalent interactions with aromatic residues (e.g., Phenylalanine gates) that

oxygen cannot.

The 4-OMe Advantage: If the C4 position points toward the solvent interface (depending on

the binding mode), -OMe is preferred to maintain water solubility and prevent non-specific

protein binding (promiscuity) often associated with high lipophilicity.

Metabolic Stability Profile
Methoxy (-OMe): Susceptible to O-demethylation by CYP450 enzymes (typically CYP2D6 or

CYP3A4). The resulting phenol/hydroxyl metabolite is often rapidly glucuronidated and

cleared, potentially shortening half-life (

).

Methylsulfanyl (-SMe): Susceptible to S-oxidation to sulfoxides (-S(=O)Me) and sulfones (-

SO

Me). Interestingly, these metabolites are often active and more polar than the parent,
potentially extending the pharmacodynamic effect, though they may alter selectivity profiles.

Experimental Protocols
To validate these comparisons in your own lab, use the following standardized synthesis and

assay workflows.

Synthesis: Displacement
Both derivatives are synthesized from the common intermediate 4-chloro-1H-pyrazolo[3,4-

b]pyridine.

Protocol A: Synthesis of 4-Methoxy Derivative

Reagents: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Sodium Methoxide (NaOMe, 5.0

eq), Methanol (anhydrous).
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Procedure: Dissolve the chloro-intermediate in anhydrous methanol. Add NaOMe slowly at

0°C.

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

Workup: Quench with water. Neutralize with dilute HCl. Extract with EtOAc.

Yield Expectation: High (>85%) due to the strong nucleophilicity of methoxide.

Protocol B: Synthesis of 4-Methylsulfanyl Derivative

Reagents: 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 2.5

eq) OR Thiourea followed by MeI. Solvent: DMF or DMSO.

Procedure: Dissolve intermediate in DMF. Add NaSMe at room temperature.

Heat: Heat to 80–100°C for 3 hours. (Sulfur is a better nucleophile but the leaving group

requires activation).

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with

water.

Note: This reaction is sensitive to oxidation; perform under Nitrogen/Argon atmosphere.

Biological Assay Workflow (Graphviz)
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Figure 2: Standardized screening workflow to compare bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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